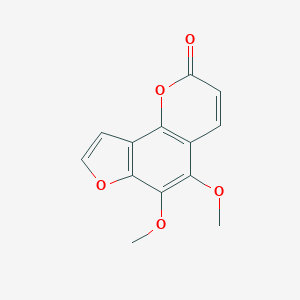

Pimpinellin

Beschreibung

Pimpinellin has been reported in Heracleum dissectum, Angelica dahurica var. formosana, and other organisms with data available.

Pimpinellin is a furocoumarin. Furocoumarins, are phototoxic and photocarcinogenic. They intercalate DNA and photochemically induce mutations. Furocoumarins are botanical phytoalexins found to varying extents in a variety of vegetables and fruits, notably citrus fruits. The levels of furocoumarins present in our diets, while normally well below that causing evident acute phototoxicity, do cause pharmacologically relevant drug interactions. Some are particularly active against cytochrome P450s. For example, in humans, bergamottin and dihydroxybergamottin are responsible for the 'grapefruit juice effect', in which these furanocoumarins affect the metabolism of certain drugs.

from Heracleum laciniatum; cause of phototoxicity in patient with vitiligo

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dimethoxyfuro[2,3-h]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c1-15-11-7-3-4-9(14)18-10(7)8-5-6-17-12(8)13(11)16-2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPRWZCEKZLBHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CO2)C3=C1C=CC(=O)O3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156831 |

Source

|

| Record name | Pimpinellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water, Soluble in alcohol |

Source

|

| Record name | Pimpinellin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white needles from methylene chloride/hexane, Yellowish needles | |

CAS No. |

131-12-4 |

Source

|

| Record name | Pimpinellin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimpinellin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimpinellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxyfuro[2,3-h]chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMPINELLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D419UK1B4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pimpinellin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pimpinellidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 °C |

Source

|

| Record name | Pimpinellin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pimpinellin: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimpinellin, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community due to its diverse biological activities. As a secondary metabolite, it is biosynthesized by a variety of plant species, primarily belonging to the Apiaceae and Rutaceae families.[1] This technical guide provides a comprehensive overview of the natural sources of pimpinellin, detailing its prevalence in various plant species. Furthermore, this document outlines and compares various extraction methodologies, from traditional to modern techniques, complete with detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in the isolation, quantification, and further investigation of this promising bioactive compound.

Natural Sources of Pimpinellin

Pimpinellin is found in a range of plant species, often alongside other furanocoumarins like isopimpinellin, bergapten, and xanthotoxin. The concentration of these compounds can vary significantly based on the plant species, the specific plant part, and the environmental conditions during its growth.

The following table summarizes the natural sources of pimpinellin, with quantitative data on its yield where available.

| Plant Species | Family | Plant Part | Extraction Method | Pimpinellin Yield | Reference |

| Toddalia asiatica (L.) Lam. | Rutaceae | Not specified | Microwave-Assisted Extraction (MAE) | 2.55 mg/g of dried powder | [1] |

| Heracleum sosnowskyi Manden. | Apiaceae | Not specified | Not specified | 0.15 - 3.14 mg/g (range for various furanocoumarins) | [2] |

| Pastinaca sativa L. | Apiaceae | Fruits | Not specified | 10.5% of fresh weight (as a percentage of total furanocoumarins) | |

| Pimpinella saxifraga L. | Apiaceae | Not specified | Not specified | Present | [3] |

| Pimpinella magna L. | Apiaceae | Not specified | Not specified | Present | [3] |

| Heracleum spondylium L. | Apiaceae | Not specified | Not specified | Present | |

| Heracleum lanatum Michx. | Apiaceae | Not specified | Not specified | Present | |

| Heracleum mantegazzianum Sommier & Levier | Apiaceae | Not specified | Not specified | Present | |

| Angelica dahurica (Fisch. ex Hoffm.) Benth. & Hook.f. | Apiaceae | Roots | Not specified | Present | |

| Peucedanum palustre (L.) Moench | Apiaceae | Aerial and underground parts | Not specified | Present | |

| Various Bamboo Species | Poaceae | Leaves | Ultrasonication | Present in some species |

Biosynthesis of Pimpinellin

Pimpinellin belongs to the furanocoumarin class of secondary metabolites, which are derived from the phenylpropanoid pathway. The biosynthesis is a complex process involving several enzymatic steps. The pathway begins with the synthesis of umbelliferone, which then undergoes prenylation and cyclization to form the psoralen backbone. Subsequent hydroxylations and methylations, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, lead to the formation of pimpinellin and other furanocoumarins.

Extraction Methodologies

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of pimpinellin from plant matrices. Both conventional and modern extraction techniques have been employed, each with its own set of advantages and disadvantages.

Conventional Extraction Methods

-

Maceration: This is a simple technique that involves soaking the plant material in a solvent for a period of time with occasional agitation. It is a time-consuming process and may result in lower extraction yields compared to more advanced methods.

-

Soxhlet Extraction: This method uses a specialized apparatus to continuously extract compounds from a solid material with a solvent. It is more efficient than maceration but can be time-consuming and may degrade thermolabile compounds due to prolonged exposure to heat.

Modern Extraction Methods

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, which accelerates the extraction process. This technique offers reduced extraction times and solvent consumption.

-

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): ASE uses solvents at elevated temperatures and pressures to increase extraction efficiency. This method is rapid, requires less solvent, and can be automated.

-

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is a green technology that allows for selective extraction by tuning the temperature and pressure.

-

Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to create cavitation bubbles in the solvent, which enhances the penetration of the solvent into the plant matrix and improves the mass transfer of the target compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the extraction of pimpinellin and other furanocoumarins.

Protocol 1: Microwave-Assisted Extraction (MAE) of Pimpinellin from Toddalia asiatica

Objective: To extract pimpinellin from the dried powder of Toddalia asiatica.

Materials and Equipment:

-

Dried and powdered Toddalia asiatica (0.15-0.30 mm particle size)

-

Methanol (analytical grade)

-

Microwave extraction system

-

Extraction vessel

-

Filtration apparatus

-

Rotary evaporator

-

High-Speed Counter-Current Chromatography (HSCCC) system

-

HPLC system for purity analysis

Procedure:

-

Sample Preparation: Weigh 2.0 g of the dried powder of T. asiatica.

-

Extraction:

-

Place the powdered sample into the extraction vessel.

-

Add 20 mL of methanol to achieve a solid/liquid ratio of 1:10 (g/mL).

-

Heat the mixture to 50°C for 1 minute using the microwave extraction system.

-

-

Filtration: After extraction, filter the mixture to separate the extract from the solid residue.

-

Purification:

-

Concentrate the crude extract under reduced pressure using a rotary evaporator.

-

Purify the concentrated extract using a HSCCC system with a hexane-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v) solvent system.

-

-

Analysis: Determine the purity of the isolated pimpinellin using HPLC.

Protocol 2: Accelerated Solvent Extraction (ASE) of Furanocoumarins

Objective: To efficiently extract furanocoumarins from plant material.

Materials and Equipment:

-

Dried and finely ground plant material

-

Methanol or Dichloromethane (HPLC grade)

-

Accelerated Solvent Extractor (ASE) system

-

Extraction cells

-

Cellulose filters

-

Collection vials

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Sample Preparation: Ensure the plant material is thoroughly dried and ground to a fine, homogeneous powder.

-

Extraction Cell Preparation:

-

Place a cellulose filter at the bottom of the extraction cell.

-

Mix the powdered plant material with a dispersing agent like diatomaceous earth and load it into the cell.

-

-

ASE Parameters:

-

Solvent: Methanol

-

Temperature: 100°C - 130°C

-

Pressure: 1500 psi

-

Static Time: 5-10 minutes

-

Number of Cycles: 2-3

-

Flush Volume: 60% of the cell volume

-

Purge Time: 60-90 seconds with nitrogen gas

-

-

Extraction: Run the ASE system with the set parameters.

-

Post-Extraction:

-

Collect the extract in a vial.

-

Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

The dried extract can be used for further purification or analysis.

-

Protocol 3: Soxhlet Extraction of Furanocoumarins

Objective: To perform a conventional extraction of furanocoumarins.

Materials and Equipment:

-

Dried and powdered plant material

-

Hexane or other suitable solvent

-

Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

-

Heating mantle

-

Thimble (cellulose)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Place a known amount of the dried and powdered plant material into a cellulose thimble.

-

Apparatus Setup:

-

Place the thimble inside the Soxhlet extractor.

-

Fill the round-bottom flask with the extraction solvent.

-

Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and the condenser on top.

-

-

Extraction:

-

Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the plant material.

-

Once the solvent reaches a certain level in the extractor, it will siphon back into the flask, carrying the extracted compounds.

-

Allow this process to run for several hours (e.g., 4-6 hours) until the extraction is complete.

-

-

Post-Extraction:

-

After extraction, cool the apparatus.

-

Remove the flask containing the extract.

-

Concentrate the extract using a rotary evaporator to remove the solvent.

-

General Workflow for Pimpinellin Extraction and Purification

The following diagram illustrates a general workflow for the extraction and purification of pimpinellin from a plant source.

Conclusion

This technical guide has provided a detailed overview of the natural sources of pimpinellin and the various methods for its extraction. While quantitative data on pimpinellin yields are still somewhat limited in the scientific literature, this guide has compiled the available information into a structured format for easy reference. The detailed experimental protocols for modern and conventional extraction techniques offer a practical resource for researchers aiming to isolate and study this compound. The provided diagrams for the biosynthetic pathway and a general extraction workflow serve as visual aids to complement the textual information. Further research is warranted to explore a wider range of plant species for their pimpinellin content and to optimize extraction protocols for higher yields and purity.

References

Pimpinellin solubility in different organic solvents

An In-Depth Technical Guide to the Solubility of Pimpinellin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimpinellin is a furanocoumarin found in various plant species, notably in the roots of Toddalia asiatica and Angelica dahurica. It has garnered significant interest in the scientific community for its diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. A critical parameter for the effective study and application of pimpinellin in research and drug development is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of pimpinellin, presenting quantitative data, detailed experimental protocols for solubility determination, and relevant biological and analytical workflows.

Quantitative Solubility Data

The solubility of pimpinellin has been reported in several common organic solvents. The following table summarizes the available quantitative data. It is important to note the variability in reported values, particularly for Dimethyl Sulfoxide (DMSO), which can be attributed to differences in experimental conditions such as temperature, sample purity, and the use of physical methods like sonication or warming to enhance dissolution.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molarity (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100[1] | 406.14 | Ultrasonic assistance required.[1] |

| 49[2] | 199.01 | Sonication is recommended.[2] | |||

| 30 | 121.84 | No specific conditions reported. | |||

| 10[3] | 40.61 | Required warming to achieve a clear solution. | |||

| 5 | 20.31 | No specific conditions reported. | |||

| 2 | 8.12 | Clear solution; may require warming. | |||

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 30 | 121.84 | No specific conditions reported. |

Qualitative Solubility Information:

-

Alcohol: Pimpinellin is reported to be soluble in alcohol.

-

Chloroform, Dichloromethane, Ethyl Acetate, Acetone: These have been listed as suitable solvents for pimpinellin.

-

Water: Pimpinellin is described as practically insoluble in water.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely accepted and reliable technique for establishing the equilibrium solubility of a compound.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol outlines the steps to determine the solubility of pimpinellin in a given organic solvent.

1. Materials and Equipment:

-

Pimpinellin (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight seals

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid pimpinellin to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker.

-

Allow the vial to stand to let the undissolved solid settle.

-

To ensure complete separation of the solid from the solution, centrifuge the vial at a moderate speed.

-

Carefully aspirate the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of pimpinellin in the same solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine the concentration of pimpinellin from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

3. Data Reporting:

-

The solubility should be reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature of the experiment.

Visualizations: Signaling Pathways and Experimental Workflows

Pimpinellin's Impact on the PI3K/Akt Signaling Pathway

Pimpinellin has been shown to inhibit collagen-induced platelet aggregation and activation. This inhibitory effect is mediated through the suppression of the PI3K/Akt signaling pathway. The following diagram illustrates this mechanism.

Caption: Pimpinellin's inhibition of the PI3K/Akt signaling pathway.

Generalized Workflow for Pimpinellin Isolation and Quantification

The following diagram outlines a typical experimental workflow for the isolation and quantification of pimpinellin from a plant source.

Caption: A generalized workflow for pimpinellin isolation and analysis.

References

An In-Depth Technical Guide to Pimpinellin: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimpinellin, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of Pimpinellin, detailed experimental protocols for its isolation and analysis, and an in-depth exploration of its interactions with key cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and complex biological processes are visualized through detailed diagrams.

Physical and Chemical Properties

Pimpinellin is a crystalline solid that is practically insoluble in water but soluble in organic solvents such as ethanol, methanol, and DMSO.[1][2] It presents as off-white or yellowish needles.[1]

| Property | Value | Reference(s) |

| IUPAC Name | 5,6-dimethoxyfuro[2,3-h]chromen-2-one | [3] |

| CAS Number | 131-12-4 | [3] |

| Molecular Formula | C₁₃H₁₀O₅ | |

| Molecular Weight | 246.22 g/mol | |

| Appearance | Off-white to yellowish needles | |

| Melting Point | 119 °C | |

| Boiling Point | 441.0 ± 45.0 °C (Predicted) | |

| Solubility | Practically insoluble in water. Soluble in alcohol, methanol, ethanol, and DMSO. | |

| UV λmax | 223, 242, 249, 272, 313 nm |

Spectral Data

1.1.1. ¹H-NMR Spectroscopy

The proton NMR spectrum of Pimpinellin is expected to show distinct signals for the aromatic, furan, and methoxy protons. The chemical shifts and coupling constants are crucial for confirming the substitution pattern on the core structure.

1.1.2. ¹³C-NMR Spectroscopy

The carbon-13 NMR spectrum will exhibit signals corresponding to the carbonyl carbon of the lactone, the oxygenated aromatic carbons, the furan ring carbons, and the methoxy carbons. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

1.1.3. Infrared (IR) Spectroscopy

The IR spectrum of Pimpinellin will be characterized by absorption bands corresponding to the C=O stretching of the lactone ring, C=C stretching of the aromatic and furan rings, and C-O stretching of the ether and methoxy groups.

1.1.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Pimpinellin. The fragmentation pattern can provide valuable structural information by identifying characteristic losses of functional groups.

Experimental Protocols

Isolation and Purification

A highly efficient method for the isolation and purification of Pimpinellin from plant sources such as Toddalia asiatica involves a combination of Microwave-Assisted Extraction (MAE) and High-Speed Counter-Current Chromatography (HSCCC).

2.1.1. Microwave-Assisted Extraction (MAE)

-

Plant Material Preparation: Dried and powdered plant material (0.15-0.30 mm particle size).

-

Extraction Solvent: Methanol.

-

Solid/Liquid Ratio: 1:10 (g/mL).

-

Procedure:

-

Weigh 2.0 g of the powdered plant material and place it in a microwave extraction vessel.

-

Add 20 mL of methanol.

-

Set the microwave extractor to a temperature of 50 °C and an extraction time of 1 minute.

-

After extraction, allow the vessel to cool to room temperature.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

2.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification

-

Two-Phase Solvent System: Hexane-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v).

-

Stationary Phase: Upper phase of the solvent system.

-

Mobile Phase: Lower phase of the solvent system.

-

Procedure:

-

Prepare the two-phase solvent system and allow it to equilibrate.

-

Dissolve the crude extract obtained from MAE in the mobile phase.

-

Fill the HSCCC column with the stationary phase.

-

Inject the sample solution into the column.

-

Elute with the mobile phase at a defined flow rate.

-

Monitor the effluent and collect the fractions containing Pimpinellin.

-

Combine the Pimpinellin-containing fractions and evaporate the solvent to obtain the purified compound.

-

Synthesis

The total synthesis of Pimpinellin has been approached through various routes. One reported method involves the cleavage of 2,3,4,6-tetramethoxybenzaldehyde to 2-hydroxy-3,4,6-trimethoxybenzaldehyde, followed by condensation to form the coumarin ring system. However, this route has been reported to have low yields. A more efficient and detailed synthetic protocol is an area of ongoing research.

Biological Activities and Signaling Pathways

Pimpinellin exhibits a range of biological activities, including anti-inflammatory, anti-platelet, and potential anticancer effects. These activities are mediated through its interaction with specific cellular signaling pathways.

Anti-Inflammatory Activity: RNF146-Mediated PARP1 Ubiquitination

Pimpinellin has been shown to ameliorate macrophage inflammation by promoting the ubiquitination and subsequent degradation of Poly(ADP-ribose) polymerase 1 (PARP1). This process is mediated by the E3 ubiquitin ligase RNF146. By reducing the levels of PARP1, Pimpinellin inhibits the excessive inflammatory response.

Anti-Platelet Activity: Inhibition of the PI3K/Akt Signaling Pathway

Pimpinellin has been demonstrated to inhibit collagen-induced platelet aggregation and activation. This effect is achieved by suppressing the phosphorylation of key components in the PI3K/Akt signaling pathway, including PI3K, Akt, and GSK3β. Inhibition of this pathway leads to reduced granule secretion and ultimately, a decrease in platelet aggregation.

Conclusion

Pimpinellin is a promising natural compound with well-defined physical and chemical characteristics and significant biological activities. The detailed experimental protocols provided in this guide offer a foundation for its efficient isolation and further investigation. The elucidation of its mechanisms of action, particularly its role in modulating the PARP1 and PI3K/Akt signaling pathways, opens avenues for the development of novel therapeutic agents for inflammatory diseases and thrombotic disorders. Further research into optimizing its synthesis and exploring its full therapeutic potential is warranted.

References

- 1. Ubiquitin Ligase RNF146 Regulates Tankyrase and Axin to Promote Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation and purification of furanocoumarins from Toddalia asiatica (L.) Lam. using microwave-assisted extraction coupled with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pimpinellin | C13H10O5 | CID 4825 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pimpinellin: A Technical Overview of its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimpinellin, a naturally occurring furanocoumarin, has demonstrated significant cytotoxic and pro-apoptotic activities across various cancer cell lines. This technical guide synthesizes the current understanding of pimpinellin's mechanism of action, focusing on its molecular interactions within cancer cells. The primary mechanism appears to be the induction of apoptosis, a process in which the degradation of Poly (ADP-ribose) polymerase-1 (PARP1) may play a critical role. Furthermore, its established anti-inflammatory properties suggest a potential modulatory effect on key cancer-related signaling pathways such as NF-κB. This document provides a detailed examination of the cytotoxic data, the implicated signaling pathways, and the experimental protocols used to elucidate these findings, offering a foundational resource for oncology research and drug development.

Cytotoxic Activity of Pimpinellin

Pimpinellin exhibits potent, dose-dependent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been quantified in several studies. The data underscores pimpinellin's efficacy in inhibiting the growth of gastric, prostate, and skin cancer cells.[1][2]

Table 1: Pimpinellin IC50 Values in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MGC-803 | Human Gastric Carcinoma | 14.4 ± 0.3 | [1][2] |

| PC3 | Human Prostate Cancer | 20.4 ± 0.5 | [1] |

| A375 | Human Melanoma | 29.2 ± 0.6 |

Core Mechanism of Action: Induction of Apoptosis

The primary anticancer effect of pimpinellin is attributed to its ability to induce programmed cell death, or apoptosis. In human gastric cancer cells (MGC-803), treatment with 20 µM pimpinellin for 72 hours resulted in an apoptosis ratio of 27.44%. This process is characterized by a cascade of molecular events, including the activation of caspases and cleavage of critical cellular substrates.

Role of PARP1 Degradation

A key event implicated in pimpinellin-induced apoptosis is the degradation of Poly (ADP-ribose) polymerase-1 (PARP1). PARP1 is a crucial nuclear enzyme that plays a dual role in cell fate. It is central to DNA repair, but upon extensive DNA damage, its overactivation can deplete cellular energy stores, leading to necrosis, or its cleavage by caspases can facilitate apoptosis.

By promoting the degradation of PARP1, pimpinellin may inhibit the DNA repair capacity of cancer cells, making them more susceptible to apoptosis. The loss of PARP1 prevents the repair of DNA single-strand breaks, which can then accumulate and be converted to lethal double-strand breaks during replication, triggering an apoptotic response. This mechanism is a target for several approved cancer therapies.

Modulation of Cancer-Related Signaling Pathways

While direct evidence of pimpinellin's impact on specific kinase signaling pathways in cancer cells is still emerging, its known biological activities provide a strong basis for its putative mechanisms.

Potential Inhibition of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its hyperactivation is a common feature in many cancers. Pimpinellin has been shown to inhibit collagen-induced platelet aggregation by suppressing the PI3K/Akt signaling pathway. Given the central role of this pathway in promoting cancer cell survival and proliferation, it is plausible that pimpinellin exerts its anticancer effects, at least in part, through the inhibition of PI3K/Akt signaling in tumor cells. This represents a key area for future investigation.

Anti-Inflammatory Effects and NF-κB Signaling

Chronic inflammation is a well-established driver of cancer initiation and progression, often mediated by the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). The NF-κB pathway controls the expression of numerous genes involved in inflammation, cell survival, and proliferation. Pimpinellin has demonstrated anti-inflammatory activity, suggesting it may interfere with this pathway. By inhibiting the activation of NF-κB or its downstream targets (e.g., inflammatory cytokines), pimpinellin could disrupt the inflammatory tumor microenvironment, thereby suppressing cancer growth and survival.

References

In Vitro Cytotoxic Activity of Pimpinellin on MGC-803 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Pimpinellin on the human gastric cancer cell line MGC-803. The document details the quantitative data on cytotoxicity, comprehensive experimental protocols for key assays, and a proposed signaling pathway for its mechanism of action.

Data Presentation

The cytotoxic effect of Pimpinellin on MGC-803 cells has been quantified to determine its half-maximal inhibitory concentration (IC50), a critical parameter for assessing the potency of a cytotoxic compound.

| Compound | Cell Line | Assay | IC50 (μM) |

| Pimpinellin | MGC-803 | MTT Assay | 14.4 ± 0.3 |

Experimental Protocols

Detailed methodologies for the evaluation of cytotoxicity, apoptosis, and cell cycle progression are outlined below. These protocols are standard procedures and may be adapted for specific experimental conditions.

Cell Viability Assessment (MTT Assay)

This assay colorimetrically measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

MGC-803 cells

-

Pimpinellin

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MGC-803 cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treat the cells with various concentrations of Pimpinellin (e.g., 0, 5, 10, 20, 40, 80 μM) and incubate for 48 hours.

-

Following treatment, add 20 μL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Apoptosis Analysis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated MGC-803 cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed MGC-803 cells in 6-well plates and treat with Pimpinellin at its IC50 concentration for 24, 48, and 72 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Transfer 100 μL of the cell suspension to a new tube and add 5 μL of Annexin V-FITC and 5 μL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 μL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[1]

This fluorescence microscopy-based method detects morphological changes in the nucleus characteristic of apoptosis.

Materials:

-

Treated and untreated MGC-803 cells

-

Hoechst 33342 stain

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Grow MGC-803 cells on coverslips in a 6-well plate and treat with Pimpinellin.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

-

Wash again with PBS and stain with Hoechst 33342 (1 μg/mL in PBS) for 10 minutes at room temperature in the dark.

-

Wash the cells with PBS to remove excess stain.

-

Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Cell Cycle Analysis

This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and untreated MGC-803 cells

-

Cold 70% ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Culture MGC-803 cells and treat with Pimpinellin for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][3]

Mandatory Visualization

Experimental Workflow Diagram

Caption: Experimental workflow for assessing the cytotoxic effects of Pimpinellin on MGC-803 cells.

Proposed Signaling Pathway for Pimpinellin-Induced Apoptosis

Based on the known mechanisms of Pimpinellin and related compounds, a plausible signaling pathway involves the inhibition of the PI3K/Akt pathway and activation of the MAPK pathway, leading to apoptosis.

Caption: Proposed signaling pathway of Pimpinellin-induced apoptosis in MGC-803 cells.

Logical Relationship of Pimpinellin's Cellular Effects

This diagram illustrates the logical progression from Pimpinellin treatment to the ultimate cellular outcomes of apoptosis and cell cycle arrest.

Caption: Logical flow from Pimpinellin treatment to cancer cell death.

References

Pimpinellin: A Technical Guide on its Potential as an Apoptosis Inducer in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the furanocoumarin pimpinellin and its potential as a pro-apoptotic agent in cancer therapy. It collates quantitative data on its cytotoxic effects, details the underlying molecular mechanisms and signaling pathways, and provides standardized protocols for relevant experimental validation.

Quantitative Data: Cytotoxic Activity of Pimpinellin (Isopimpinellin)

Pimpinellin, and its closely related isomer isopimpinellin (IsoP), have demonstrated dose-dependent cytotoxic effects across a range of human tumor cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for isopimpinellin from in vitro studies.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| Saos-2 | Osteosarcoma | 96 | 42.59 | [1] |

| U266 | Multiple Myeloma | 96 | 84.14 | [1] |

| HT-29 | Colorectal Adenocarcinoma | 96 | 95.53 | [1] |

| RPMI8226 | Multiple Myeloma | 96 | 105.0 | [1] |

| HOS | Osteosarcoma (invasive) | 96 | 321.6 | [1] |

| SW620 | Colorectal Adenocarcinoma | 96 | 711.30 | |

| HSF | Normal Human Fibroblasts | 96 | 410.7 |

Note: Isopimpinellin was found to be more potent towards several cancerous cell lines compared to healthy human skin fibroblasts, with a selectivity index (SI) of 9.62 against Saos-2 cells.

Molecular Mechanisms and Signaling Pathways

Pimpinellin induces apoptosis through a multi-targeted mechanism, primarily by modulating key signaling pathways that regulate cell survival and proliferation. Evidence points towards the inhibition of the PI3K/Akt and MAPK signaling cascades, which are often hyperactivated in cancer, leading to the activation of the intrinsic apoptotic pathway.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that promotes cell growth and inhibits apoptosis. Pimpinellin has been shown to suppress the phosphorylation of key components of this pathway. By inhibiting PI3K and the subsequent phosphorylation of Akt, pimpinellin effectively removes a key survival signal. This deactivation prevents the downstream inhibition of pro-apoptotic proteins, thereby sensitizing the cancer cells to apoptosis.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 cascades, are crucial in transducing extracellular signals to regulate cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. Pimpinellin has been found to suppress the phosphorylation of components within the MAPK pathway. This inhibition can halt the pro-proliferative signals and, in some contexts, activate the pro-apoptotic functions of the JNK and p38 MAPK cascades.

The culmination of the inhibition of pro-survival pathways is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This process is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. The inhibition of pathways like PI3K/Akt leads to a shift in the balance of these proteins, favoring the pro-apoptotic members. This triggers Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the pro-apoptotic potential of pimpinellin.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.

-

Procedure:

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat cells with various concentrations of pimpinellin (e.g., 0-200 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72, or 96 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the pimpinellin concentration.

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Procedure:

-

Cell Preparation: Treat cells with pimpinellin for the desired time, then harvest them. For adherent cells, use trypsin and neutralize with serum-containing media.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

This assay quantifies the activity of caspase-3, a key executioner caspase.

-

Principle: A specific, fluorogenic substrate for caspase-3 (e.g., containing the DEVD sequence) is added to cell lysates. Cleavage of the substrate by active caspase-3 releases a fluorescent group, and the resulting fluorescence is proportional to caspase-3 activity.

-

Procedure:

-

Cell Lysis: After treatment with pimpinellin, harvest and lyse the cells in a chilled lysis buffer on ice.

-

Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysate (e.g., using a BCA assay) to ensure equal loading.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorescent equivalent).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

-

Analysis: Quantify the caspase-3 activity relative to the vehicle-treated control cells.

-

Conclusion and Future Directions

The available evidence strongly suggests that pimpinellin and its isomer, isopimpinellin, are promising natural compounds with the potential to induce apoptosis in various tumor cells. The primary mechanism appears to involve the dual inhibition of the pro-survival PI3K/Akt and pro-proliferative MAPK signaling pathways, leading to the activation of the intrinsic apoptotic cascade via caspase-3. The selectivity of these compounds for some cancer cells over normal cells further enhances their therapeutic potential.

Future research should focus on:

-

Elucidating the precise molecular targets of pimpinellin within the PI3K/Akt and MAPK pathways.

-

Investigating the role of other apoptotic pathways, such as the extrinsic (death receptor) pathway.

-

Conducting in vivo studies in relevant animal models to validate the anti-tumor efficacy and assess the pharmacokinetic and safety profiles of pimpinellin.

-

Exploring synergistic effects in combination with standard chemotherapeutic agents to potentially overcome drug resistance.

This comprehensive approach will be crucial for translating the preclinical promise of pimpinellin into a viable strategy for cancer therapy.

References

The Anti-inflammatory Potential of Pimpinellin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimpinellin, a naturally occurring furanocoumarin found in various plants of the Pimpinella genus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the anti-inflammatory effects of pimpinellin and its derivatives. It summarizes key quantitative data, details experimental methodologies for assessing its anti-inflammatory properties, and visually elucidates the underlying molecular mechanisms of action through signaling pathway diagrams. The primary focus is on its modulatory effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective response, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cancer. The genus Pimpinella has a long history in traditional medicine for treating various ailments, and modern research has begun to validate these uses, identifying a wealth of bioactive compounds, including phenylpropanoids, terpenoids, flavonoids, and coumarins.[1] Among these, pimpinellin has emerged as a promising anti-inflammatory agent. This document synthesizes the current understanding of its mechanisms of action and provides practical information for its further investigation.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of pimpinellin and its derivatives has been quantified in various in vitro and in vivo studies. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values against key inflammatory mediators and pathways.

Table 1: In Vitro Anti-inflammatory Activity of Pimpinellin and Related Compounds

| Compound/Extract | Target/Assay | Cell Line | IC50 Value | Reference(s) |

| Pimpinellin | Platelet Aggregation (collagen-induced) | Human Platelets | 13.6 μM | [2] |

| Quinic Acid Derivative 2 | Nitric Oxide Production (LPS-induced) | BV-2 microglia | 4.66 μM | [3] |

| Quinic Acid Derivative 8 | Nitric Oxide Production (LPS-induced) | BV-2 microglia | 9.04 μM | [3] |

| Quinic Acid Derivative 11 | Nitric Oxide Production (LPS-induced) | BV-2 microglia | 12.11 μM | [3] |

| Quinic Acid Derivative 3 | Nitric Oxide Production (LPS-induced) | BV-2 microglia | 12.52 μM | |

| 4-(3-methyloxiranyl)phenyltiglate | NF-κB Mediated Transcription | SW1353 cells | 1.2 μg/mL | |

| 4-methoxy-2-(3-methyloxiranyl)phenyl isobutyrate | NF-κB Mediated Transcription | SW1353 cells | 0.01 μg/mL | |

| 4-methoxy-2-(3-methyloxiranyl)phenylangelate | NF-κB Mediated Transcription | SW1353 cells | 3.6 μg/mL | |

| 4-(2-propenyl)phenylangelate | NF-κB Mediated Transcription | SW1353 cells | 5.5 μg/mL | |

| Epoxy pseudoisoeugenol-2-methylbutyrate | NF-κB Mediated Transcription | SW1353 cells | 11 μg/mL | |

| P. corymbosa root essential oil | NF-κB Mediated Transcription | SW1353 cells | 2 μg/mL | |

| P. tragium root essential oil | NF-κB Mediated Transcription | SW1353 cells | 3 μg/mL | |

| P. rhodanta root essential oil | NF-κB Mediated Transcription | SW1353 cells | 6 μg/mL |

Mechanisms of Anti-inflammatory Action

Pimpinellin exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified to date involve the inhibition of the NF-κB and MAPK pathways, as well as the regulation of PARP1.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Pimpinellin has been shown to inhibit NF-κB activation. This is achieved by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit. The inhibition of IKK activation is a likely mechanism for this effect.

References

The Pharmacokinetic Profile of Pimpinellin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimpinellin, a naturally occurring furanocoumarin found in various plant species, has garnered scientific interest for its diverse biological activities, including anti-inflammatory and anti-platelet effects. Understanding its pharmacokinetic (PK) and bioavailability profile is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of pimpinellin, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The information presented herein is primarily derived from preclinical studies in rat models, which indicate rapid oral absorption. However, a significant knowledge gap remains concerning its absolute bioavailability and metabolic fate, underscoring the need for further investigation to fully elucidate its therapeutic potential.

Pharmacokinetic Parameters of Pimpinellin

The oral pharmacokinetic properties of pimpinellin have been characterized in rats following the administration of Toddalia asiatica extract. A summary of the key PK parameters is presented in Table 1. The data indicates that pimpinellin is rapidly absorbed, reaching peak plasma concentrations in approximately one hour.

Table 1: Pharmacokinetic Parameters of Pimpinellin in Rats Following Oral Administration of Toddalia asiatica Extract

| Parameter | Symbol | Value (Mean ± SD) | Units |

| Time to Maximum Concentration | Tmax | 1.1 ± 0.4 | h |

| Maximum Concentration | Cmax | 165.8 ± 65.2 | ng/mL |

| Area Under the Curve (0 to t) | AUC(0-t) | 632.4 ± 198.5 | ng·h/mL |

| Area Under the Curve (0 to ∞) | AUC(0-∞) | 688.7 ± 215.3 | ng·h/mL |

| Half-life | t1/2 | 3.5 ± 1.2 | h |

Data extracted from a study by Liu et al. (2012) in which a Toddalia asiatica extract was orally administered to rats.[1][2]

It is important to note that these parameters were determined following the administration of a plant extract, and the presence of other compounds could potentially influence the absorption and disposition of pimpinellin. To date, pharmacokinetic studies using pure pimpinellin, as well as those involving intravenous administration to determine absolute bioavailability, are not available in the public domain. The bioavailability of a range of furanocoumarins has been reported to be between 10.1% and 82.8%, but a specific value for pimpinellin has not been determined.[3][4]

Experimental Protocols

Animal Study Protocol for Oral Pharmacokinetics

The following protocol is based on the methodology described by Liu et al. (2012) for the pharmacokinetic study of pimpinellin in rats.[1]

Bioanalytical Method: UPLC-MS/MS

A rapid and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous determination of pimpinellin, isopimpinellin, and phellopterin in rat plasma.

Sample Preparation:

A liquid-liquid extraction with methyl tert-butyl ether was employed to isolate the analytes from the plasma matrix. Phenacetin was used as the internal standard.

Chromatographic and Mass Spectrometric Conditions:

-

Chromatographic System: ACQUITY UPLC™ BEH C₁₈ column.

-

Mobile Phase: Isocratic elution with methanol and 5 mmol/L ammonium acetate (65:35, v/v).

-

Mass Spectrometer: Triple quadrupole tandem mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM).

The method was validated for linearity, with correlation coefficients greater than 0.9942. The lower limit of quantification (LLOQ) for pimpinellin was 25.0 ng/mL. The intra- and inter-day precision was within 12%, and the accuracy ranged from -2.3% to 5.5%.

Metabolism and Drug Interactions

The metabolic pathways of pimpinellin have not been extensively studied. However, as a furanocoumarin, it is anticipated to interact with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. Furanocoumarins are known to be responsible for the "grapefruit juice effect," where they inhibit CYP3A4, leading to altered drug metabolism. While specific data for pimpinellin is limited, its structural relative, isopimpinellin, has been identified as a potent mechanism-based inactivator of CYP1A2. This suggests a potential for pimpinellin to be involved in drug-drug interactions. Further research is necessary to fully characterize the inhibitory profile of pimpinellin against various CYP isoforms.

Signaling Pathway: Anti-platelet Activity

Pimpinellin has been shown to inhibit collagen-induced platelet aggregation and activation. This effect is mediated through the inhibition of the PI3K/Akt signaling pathway. By suppressing the phosphorylation of PI3K and Akt, pimpinellin interferes with downstream signaling events that are essential for platelet granule secretion and aggregation.

References

- 1. Simultaneous determination of pimpinellin, isopimpinellin and phellopterin in rat plasma by a validated UPLC-MS/MS and its application to a pharmacokinetic study after administration of Toddalia asiatica extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pimpinellin | C13H10O5 | CID 4825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Angelica dahurica: A Review of Traditional Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isopimpinellin | C13H10O5 | CID 68079 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pimpinellin's Interaction with DNA: A Technical Guide to Molecular Mechanisms and Phototoxicity

Abstract: Pimpinellin, a naturally occurring linear furocoumarin, has garnered significant interest within the scientific community for its distinct biological activities, including its interaction with DNA and consequent phototoxicity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning pimpinellin's DNA binding and photosensitizing properties. It details the dual nature of its interaction, involving initial non-covalent intercalation followed by UVA-induced covalent photoadduct formation. The subsequent photochemical reactions, leading to the generation of reactive oxygen species (ROS) and the induction of cellular damage, are elucidated. This document summarizes available quantitative data, outlines key experimental protocols for assessing DNA interaction and phototoxicity, and presents visual diagrams of the core pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction to Pimpinellin

Pimpinellin (C₁₃H₁₀O₅) is a furocoumarin, a class of organic chemical compounds produced by a variety of plants.[1] Furocoumarins are known for being phototoxic and photocarcinogenic.[1][2][3] Structurally, pimpinellin is classified as a linear furocoumarin, meaning its furan ring is fused to the 6,7-positions of the coumarin nucleus. This linear geometry is a key determinant of its biological activity, particularly its ability to interact with DNA. It is found in various plant species, including those from the Apiaceae and Rutaceae families.

Pimpinellin and DNA Interaction

The biological effects of pimpinellin are primarily rooted in its interaction with deoxyribonucleic acid (DNA). This interaction is a two-step process initiated by non-covalent binding, which is a prerequisite for the subsequent light-induced covalent modifications.

Non-Covalent Interaction: Intercalation

In the absence of ultraviolet light, pimpinellin can insert itself into the DNA double helix, positioning its planar tricyclic ring system between adjacent base pairs.[1] This process, known as intercalation, is a non-covalent interaction stabilized by van der Waals forces and π-π stacking between the furocoumarin and the DNA bases. Intercalation causes local structural distortions in the DNA, such as unwinding of the helix and an increase in the distance between base pairs, which brings the pimpinellin molecule into close proximity with the pyrimidine bases (thymine and cytosine), setting the stage for a photochemical reaction.

Covalent Interaction: Photoadduct Formation

Upon exposure to long-wave ultraviolet radiation (UVA, 320-400 nm), the intercalated pimpinellin molecule absorbs photons and transitions to an excited triplet state. This high-energy state allows the pimpinellin to react covalently with the 5,6-double bond of adjacent pyrimidine bases, primarily thymine. This reaction forms a cyclobutane ring, creating a stable DNA adduct.

Because pimpinellin has two photoreactive sites (the 3,4-double bond in the pyrone ring and the 4',5'-double bond in the furan ring), it can form two types of adducts:

-

Monoadducts: Formed when one of pimpinellin's photoreactive sites binds to a pyrimidine on one strand of the DNA.

-

Interstrand Cross-Links (ICLs): If a monoadduct formed via the furan ring absorbs a second photon, its pyrone ring can react with a pyrimidine on the opposite DNA strand, creating a covalent link between the two strands. This is a highly cytotoxic lesion that blocks DNA replication and transcription.

Molecular Mechanisms of Pimpinellin-Induced Phototoxicity

Phototoxicity is a light-induced, non-immunological skin reaction that results from the combined action of a photosensitizing chemical and ultraviolet or visible light. For pimpinellin and other furocoumarins, this process is primarily mediated by UVA radiation and can proceed through two main photochemical pathways.

Type I and Type II Photochemical Reactions

-

Type I Reaction: The excited-state pimpinellin can react directly with cellular substrates, including DNA, lipids, or proteins, through electron or hydrogen transfer, generating free radicals. These radicals can then react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂).

-

Type II Reaction: This is the dominant pathway for furocoumarin phototoxicity. The excited pimpinellin transfers its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components, including DNA (e.g., oxidizing guanine bases), proteins, and lipids through peroxidation, leading to membrane damage and cell death.

The formation of DNA adducts (as described in Section 2.2) is also a major contributor to photogenotoxicity, a subset of phototoxicity characterized by damage to genetic material.

Cellular Consequences

The combination of DNA adduct formation and ROS-mediated oxidative stress triggers a cascade of cellular responses, including:

-

Inhibition of DNA Synthesis and Transcription: ICLs physically block the progression of DNA and RNA polymerases.

-

Cell Cycle Arrest: DNA damage checkpoints are activated, halting cell division to allow for repair.

-

Apoptosis (Programmed Cell Death): If the DNA damage is too extensive to be repaired, the cell initiates apoptosis to prevent the propagation of mutations.

These cellular effects are the basis for the therapeutic application of some furocoumarins in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo, where controlled cell death is desired.

Quantitative Data Summary

While extensive quantitative data specifically for pimpinellin is limited in the readily available literature, comparative studies provide valuable context for its phototoxic potential.

| Furocoumarin | Relative Phototoxic Potency | Peak Photosensitivity (nm) | Reference(s) |

| Bergapten (5-MOP) | Highest | 325-350 | |

| Pimpinellin | High | 330-335 | |

| Angelicin | Moderate | Not Specified | |

| Sphondin | Low | Not Specified |

Table 1: Comparative phototoxicity of furocoumarins isolated from Heracleum laciniatum. Potency was determined by action spectrum studies.

Experimental Protocols

The study of pimpinellin's DNA interaction and phototoxicity involves a range of established methodologies.

Assessing DNA Binding

Methodology: UV-Visible Absorption Spectroscopy

This technique is used to confirm the intercalation of pimpinellin into DNA.

-

Preparation: Prepare solutions of pimpinellin at a fixed concentration and calf thymus DNA (CT-DNA) at varying concentrations in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Incubation: Mix the pimpinellin solution with each DNA concentration and incubate at room temperature to allow binding equilibrium to be reached.

-

Measurement: Record the UV-Vis absorption spectrum of each sample, typically in the 200-400 nm range.

-

Analysis: Intercalation is indicated by hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the absorption maximum of pimpinellin. The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or similar models.

Quantifying DNA Photoadducts

Methodology: ³²P-Postlabelling Assay

This highly sensitive method is used to detect and quantify bulky DNA adducts.

-

Treatment: Expose cells or isolated DNA to pimpinellin and irradiate with a controlled dose of UVA.

-

DNA Isolation: Isolate genomic DNA from the treated samples.

-

DNA Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides.

-

Labelling: Transfer a radioactive ³²P-phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides using T4 polynucleotide kinase.

-

Chromatography: Separate the ³²P-labelled adducts using multi-directional thin-layer chromatography (TLC).

-

Quantification: Detect and quantify the adducts by autoradiography and scintillation counting. Adduct levels are typically expressed as relative adduct labeling (RAL).

Evaluating Phototoxicity

Methodology: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

This is a standardized in vitro assay to assess phototoxic potential.

-

Cell Culture: Plate Balb/c 3T3 fibroblasts in two separate 96-well plates and culture for 24 hours.

-

Treatment: Treat the cells with a range of pimpinellin concentrations for a short period (e.g., 1 hour).

-

Irradiation: Irradiate one plate with a non-cytotoxic dose of UVA. Keep the second plate in the dark as a control.

-

Incubation: Wash the cells and incubate for another 24 hours.

-

Neutral Red Uptake: Add a medium containing Neutral Red, a vital dye that accumulates in the lysosomes of viable cells.

-

Extraction & Measurement: After incubation, wash the cells and extract the dye. Measure the absorbance of the extracted dye at ~540 nm.

-

Analysis: Compare the cell viability between the irradiated and non-irradiated plates. A significant, concentration-dependent decrease in viability in the irradiated plate indicates phototoxicity.

Visualizations

References

The Ethnobotanical Landscape of Pimpinellin: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ethnobotanical uses, phytochemical analysis, and pharmacological mechanisms of pimpinellin, a naturally occurring furanocoumarin. Pimpinellin has garnered scientific interest for its diverse biological activities, rooted in a long history of traditional medicine. This document synthesizes current research on pimpinellin-containing plants, detailing their traditional applications, quantitative analysis of pimpinellin content, and its molecular interactions, with a focus on the PI3K/Akt signaling pathway.

Ethnobotanical Uses of Pimpinellin-Containing Flora

Pimpinellin is found in various plant species, most notably within the Apiaceae (carrot) and Rutaceae (citrus) families. Traditional medicine systems across the globe have utilized these plants for a wide range of ailments, often leveraging the therapeutic properties now attributed to compounds like pimpinellin.

Apiaceae Family:

-

Pimpinella anisum L. (Anise): Native to the eastern Mediterranean and Southwest Asia, anise seeds are traditionally used as a carminative, disinfectant, and diuretic.[1] Anise tea has been a remedy for upper respiratory infections and bronchial asthma in children.[1] In Iranian traditional medicine, it has been used as a pain reliever for migraines.[2] Its applications also extend to treating gastrointestinal issues, and female reproductive conditions, and as an anti-inflammatory and analgesic agent.[3]

-

Pimpinella magna (Greater Burnet Saxifrage): Traditionally, the root of P. magna has been used as a potent diuretic for disorders related to visceral obstructions.[4] The seeds are known for their carminative properties, used to alleviate colic and stomach wind.

-

Pimpinella saxifraga L. (Burnet Saxifrage): This plant has a history of use in treating wounds, aiding digestion, soothing respiratory complaints, and addressing kidney and urinary diseases. The fresh root, known for its acridity, has been chewed to treat toothaches and paralysis of the tongue. It has also been employed to soothe coughs, laryngitis, and bronchitis.

-

Heracleum Species (Hogweed): Various species within the Heracleum genus are used in traditional medicine. For instance, Heracleum sphondylium is used in Europe to treat diarrhea. In traditional Iranian medicine, the fruits and leaves of Heracleum species are used as antiseptics, carminatives, digestives, and analgesics.

Rutaceae Family:

-

Toddalia asiatica (L.) Lam. (Orange Climber): This plant has a long history of medicinal use in China for dispelling wind and pain, relieving bleeding, hemostasis, and as an anti-inflammatory agent. A systematic review has highlighted its use in treating a variety of conditions, with coumarins like pimpinellin being key bioactive constituents.

Quantitative Analysis of Pimpinellin

The concentration of pimpinellin can vary significantly between plant species and even different parts of the same plant. Accurate quantification is crucial for the standardization of herbal preparations and for pharmacological studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the predominant methods for the precise quantification of pimpinellin.

| Plant Species | Family | Plant Part | Pimpinellin Content (mg/g dry weight) | Reference |

| Toddalia asiatica | Rutaceae | Root | 2.55 | |

| Heracleum sphondylium | Apiaceae | Root | 266 (in dichloromethane extract) | |

| Heracleum sosnowskyi | Apiaceae | Not Specified | 0.15 - 3.14 |

Experimental Protocols

Isolation and Purification of Pimpinellin from Toddalia asiatica

This protocol is based on a microwave-assisted extraction coupled with high-speed counter-current chromatography (HSCCC).

I. Microwave-Assisted Extraction (MAE):

-

Sample Preparation: Grind dried root material of Toddalia asiatica to a fine powder (0.15-0.30 mm particle size).

-

Extraction:

-

Place 2.0 g of the powdered plant material into a microwave extraction vessel.

-

Add 20 mL of methanol (solid/liquid ratio of 1:10 g/mL).

-

Set the extraction temperature to 50°C and the extraction time to 1 minute.

-

Initiate the microwave extraction program.

-

-

Post-Extraction:

-

Allow the vessel to cool to room temperature.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

II. High-Speed Counter-Current Chromatography (HSCCC) Purification:

-

Solvent System Preparation: Prepare a two-phase solvent system of hexane-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v).

-

Sample Loading: Dissolve the crude extract in a suitable volume of the solvent mixture.

-

Chromatographic Separation: Perform HSCCC separation to isolate pimpinellin.

-

Fraction Collection and Analysis: Collect fractions and analyze using HPLC to identify those containing pure pimpinellin. A purity of approximately 99.1% can be achieved with this method.

Quantification of Pimpinellin by HPLC-DAD

This protocol provides a general framework for the quantification of pimpinellin in plant extracts.

I. Instrumentation and Chromatographic Conditions:

-